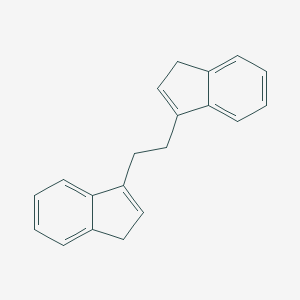

1,2-Bis(3-indenyl)ethane

Description

Properties

IUPAC Name |

3-[2-(3H-inden-1-yl)ethyl]-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAQBIQKEFJNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885060 | |

| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18657-57-3 | |

| Record name | 1,2-Bis(3-indenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18657-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018657573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 1,2-Bis(3-indenyl)ethane

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1,2-Bis(3-indenyl)ethane, a pivotal ligand in the field of organometallic chemistry and catalysis. The document elucidates the molecule's constitutional and stereoisomeric forms, its conformational dynamics, and its structural characterization through spectroscopic methods and inference from crystallographic data of its derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a deep understanding of this foundational catalytic building block.

Introduction: The Significance of this compound

This compound (EBI) is a bridged bis-indenyl ligand of considerable importance, primarily serving as a precursor to ansa-metallocenes used in stereoselective olefin polymerization.[1][2] Its fundamental structure consists of two indenyl moieties linked by an ethylene bridge. This seemingly simple hydrocarbon framework, with the chemical formula C₂₀H₁₈ and a molecular weight of approximately 258.36 g/mol , possesses a rich and complex structural chemistry that dictates the properties of its subsequent metal complexes.[1][3] The IUPAC name for this compound is 3-[2-(3H-inden-1-yl)ethyl]-1H-indene, and it is registered under CAS number 18657-57-3.[1] The ethylene bridge imparts a conformational rigidity that is crucial for achieving high stereoselectivity in catalytic processes, making a thorough understanding of its molecular structure essential for the rational design of new catalysts.[2]

Isomerism in this compound: A Multi-faceted Structural Landscape

The molecular structure of this compound is not singular but rather a collection of isomeric forms that are crucial to comprehend for its application in catalysis. These isomers can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomerism: Kinetic vs. Thermodynamic Forms

The position of the double bonds within the five-membered rings of the indenyl groups gives rise to two constitutional isomers: the kinetic and the thermodynamic isomers.[2]

-

Kinetic Isomer: This isomer is characterized by a 2,3,2',3' placement of the double bonds in the indenyl rings. It is typically the initial product of synthesis under mild conditions.

-

Thermodynamic Isomer: This more stable isomer features a 1,2,1',2' double bond configuration. The kinetic isomer can rearrange to the more stable thermodynamic form, particularly at elevated temperatures.

The interplay between these two forms is a critical consideration in the synthesis of EBI-based metallocenes, as the desired isomer for complexation may require specific reaction conditions to be favored.

Stereoisomerism: The Racemic and Meso Diastereomers

The presence of chiral centers in this compound leads to the formation of diastereomers. The nature of the ethylene bridge, which restricts free rotation of the indenyl groups, results in two distinct spatial arrangements:

-

racemic (rac) Isomer: In this chiral form, the two indenyl groups have opposite stereochemistry at their respective chiral centers, leading to a C₂-symmetric molecule. The rac isomer is of particular interest in catalysis as it can lead to the formation of isotactic polymers.

-

meso Isomer: This achiral diastereomer possesses a plane of symmetry and is characterized by Cₛ-symmetry. The meso form typically leads to atactic polymers in olefin polymerization.

The synthesis of EBI often yields a mixture of rac and meso isomers, and their separation is a key step in the preparation of stereospecific polymerization catalysts.[4]

Synthesis of this compound

The most common and well-established laboratory and industrial synthesis of this compound involves the reaction of indene with a strong base to form the indenyl anion, followed by coupling with 1,2-dibromoethane.

Synthetic Protocol

A typical synthetic procedure is as follows:

-

Deprotonation of Indene: Indene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). A strong organolithium base, typically n-butyllithium, is added dropwise at a low temperature (e.g., -78 °C) to deprotonate the indene, forming the lithium indenide salt.

-

Coupling Reaction: 1,2-dibromoethane is then added to the solution of lithium indenide. The indenyl anion acts as a nucleophile, displacing the bromide ions in a double substitution reaction to form the ethylene bridge between two indenyl units.

-

Workup and Purification: The reaction is quenched, and the product is extracted. The resulting mixture of rac and meso isomers can often be separated by fractional crystallization.

Structural Elucidation: A Combination of Spectroscopic and Crystallographic Insights

Insights from X-ray Crystallography of Derivatives

The crystal structures of rac-[ethylenebis(1-indenyl)]zirconium dichloride and its meso counterpart reveal key features of the EBI ligand framework.[5]

-

Ethylene Bridge Conformation: The ethylene bridge adopts a gauche conformation in the rac isomer, which is essential for establishing the C₂-symmetry of the molecule. In the meso isomer, the bridge conformation contributes to the overall Cₛ-symmetry.

-

Indenyl Group Orientation: The indenyl groups are oriented in a specific spatial relationship to each other, dictated by the ethylene bridge. This fixed orientation is what makes these ligands so effective in stereoselective catalysis.

| Parameter | rac-Ethylenebis(indenyl)zirconium dichloride | meso-Ethylenebis(indenyl)zirconium dichloride |

| Symmetry | C₂ | Cₛ |

| Ethylene Bridge | gauche conformation | Conformation contributing to Cₛ-symmetry |

Table 1: Comparative structural features of rac- and meso-ethylenebis(indenyl)zirconium dichloride inferred from crystallographic data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the benzene ring of the indenyl groups.

-

Olefinic Protons: Resonances for the protons on the five-membered ring of the indenyl system.

-

Aliphatic Protons: Signals for the methylene protons of the ethylene bridge and the CH₂ group within the five-membered ring. The protons of the ethylene bridge are expected to appear as a complex multiplet due to diastereotopicity.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: A set of signals in the downfield region (δ 120-150 ppm) corresponding to the carbons of the benzene ring.

-

Olefinic Carbons: Resonances for the sp²-hybridized carbons of the five-membered ring.

-

Aliphatic Carbons: Signals in the upfield region for the sp³-hybridized carbons of the ethylene bridge and the indenyl framework.

The distinct symmetries of the rac (C₂) and meso (Cₛ) isomers would result in different numbers of signals in their respective NMR spectra, allowing for their differentiation.

Conformational Dynamics

The ethylene bridge in this compound, while providing rigidity, also allows for a degree of conformational flexibility. Rotation around the C-C single bonds of the ethylene bridge can lead to different conformers.[6] Computational studies on related ansa-metallocenes have shown that the relative energies of these conformers can influence the catalytic activity.[7] For the free ligand, it is expected that staggered conformations of the ethylene bridge would be energetically favored over eclipsed conformations to minimize torsional strain. The orientation of the two indenyl groups relative to each other will also be a key factor in determining the overall conformational preference.

Conclusion

The molecular structure of this compound is a cornerstone of modern organometallic chemistry and catalysis. Its structural richness, manifested in constitutional and stereoisomerism, provides a versatile platform for the design of highly selective catalysts. While a definitive crystal structure of the free ligand remains to be published, a comprehensive understanding of its molecular architecture can be constructed through the analysis of its derivatives and the application of spectroscopic techniques. This in-depth guide has synthesized the available knowledge to present a detailed picture of this important molecule, providing a foundation for further research and application in the development of advanced materials and pharmaceuticals.

References

- Linnolahti, M., Pakkanen, T. A., Leino, R., & Brintzinger, H. H. (1999). Conformational preferences of racemic ethylene-bridged bis(indenyl)-type zirconocenes: An ab initio Hartree-Fock study. Journal of Organometallic Chemistry, 588(1), 93-100.

- Piemontesi, F., Camurati, I., Resconi, L., Balboni, D., Sironi, A., Moret, M., ... & Piccolrovazzi, N. (1995). Crystal Structures and Solution Conformations of the Meso and Racemic Isomers of (Ethylenebis(1-indenyl))zirconium Dichloride. Organometallics, 14(3), 1256-1266.

- Resconi, L., Piemontesi, F., Camurati, I., Rychlicki, H., Colonnesi, M., & Balboni, D. (1996). Diastereoselective Synthesis, Molecular Structure, and Solution Dynamics of meso- and rac-[Ethylenebis(4,7-dimethyl-η5-1-indenyl)]ZrCl2. Organometallics, 15(23), 5046-5059.

- Gandelman, M., Shmulinson, M., & Vigalok, A. (2008). Synthesis and conformational analysis of constrained ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds as tetradentate ligands; structure of rigid dinuclear Ti(IV) complex. The Journal of Organic Chemistry, 73(15), 5953–5958.

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Retrieved from [Link]

- Wild, F. R. W. P., Zsolnai, L., Huttner, G., & Brintzinger, H. H. (1982). Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge. Journal of Organometallic Chemistry, 232(3), 233-247.

-

PubChem. (n.d.). meso-ethylenebis(1-indenyl)zirconium(IV) dichloride. Retrieved from [Link]

- Gilbert, A. T., Davis, B. L., Emge, T. J., & Broene, R. D. (1999). Synthesis, Structure, and Catalytic Reactions of 1,2-Bis(indenyl)ethane-Derived Lanthanocenes. Organometallics, 18(24), 4950-4958.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Casey, C. P., O'Connor, J. M., & Jones, W. D. (1984). Synthesis and chemistry of 1,1-bis(3-indenyl)ethane; crystal structure of [{Ru(CO)2}2{η5:η5-CH3CH(C9H6)2}]. Journal of the Chemical Society, Dalton Transactions, (11), 2495-2499.

- Horský, J., & Růžička, A. (2010). (Ethane-1,2-diyl)bis(indoline-2,3-dione). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1569.

-

Facey, G. (2012, March 30). The Extremely Complicated 1H NMR Spectrum of Ethane. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, May 12). 3.6: Conformations of Ethane. Retrieved from [Link]

-

OpenStax. (n.d.). 3.6 Conformations of Ethane. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chem 3D. (n.d.). Conformational Analyses of Ethane and Butane. Retrieved from [Link]

- Jones, K. M., & Holliday, B. J. (2021). Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione.

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Bis(3-indenyl)ethane

Abstract

1,2-Bis(3-indenyl)ethane is a crucial organic ligand precursor, primarily utilized in the synthesis of ansa-metallocene catalysts which are pivotal in stereoselective olefin polymerization.[1][2] This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, it explores alternative synthetic strategies and presents a comparative analysis to inform methodological choices in research and development settings.

Introduction: Significance and Applications

This compound, often abbreviated as (EBI)H₂, is a bridged bis-indenyl compound. Its molecular structure, featuring two indenyl moieties linked by an ethylene bridge, allows it to function as a chelating ligand for transition metals like zirconium, titanium, and hafnium.[1][2] The resulting bridged metallocene complexes, such as rac-(EBI)ZrCl₂, exhibit enhanced thermal stability and stereochemical control, making them highly valuable as catalysts in the production of isotactic polypropylene and other polymers.[2][3] The ethylene bridge locks the two indenyl rings, influencing the geometry of the catalyst's active site and thereby controlling the stereochemistry of the polymer chain growth.

The core of its utility lies in the "indenyl effect," which describes the enhanced reactivity of indenyl metal complexes compared to their simpler cyclopentadienyl counterparts.[4][5] This heightened reactivity is attributed to the ability of the indenyl ligand to undergo a haptotropic rearrangement (η⁵ to η³ slip), which facilitates associative substitution mechanisms and can lead to higher catalytic turnover frequencies.[4][6]

Primary Synthesis Pathway: Alkylation of Indenyl Anion

The most established and widely practiced synthesis of this compound involves the double alkylation of the indenyl anion with a two-carbon electrophile, typically 1,2-dibromoethane. This method is favored for its reliability and relatively accessible starting materials.

Mechanistic Principles

The synthesis proceeds in two key stages:

-

Deprotonation of Indene: Indene is a weak hydrocarbon acid (pKa ≈ 20 in DMSO) due to the aromatic stabilization of the resulting indenyl anion.[7] The methylene protons on the five-membered ring are acidic. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide, quantitatively removes a proton to generate the nucleophilic indenyl anion.[4][8] The anion is an aromatic, 10-π electron system, which accounts for its stability.

-

Nucleophilic Substitution: The generated indenyl anion then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,2-dibromoethane in a double SN2 reaction. Two equivalents of the indenyl anion react with one equivalent of 1,2-dibromoethane, displacing the bromide leaving groups and forming the new carbon-carbon bonds that create the ethylene bridge.

The reaction mechanism involves the initial coordination of the lithium cation to enhance the nucleophilicity of the indenide anion.[1] The subsequent attack on the primary carbon of 1,2-dibromoethane proceeds via an associative mechanism.[1]

Visualizing the Workflow

The following diagram illustrates the primary synthesis pathway from indene to this compound.

Caption: Primary synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is synthesized from procedures described in the literature.[9][10]

Materials:

-

Indene (C₉H₈)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

-

1,2-Dibromoethane (BrCH₂CH₂Br)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add indene (2.0 equivalents) to a Schlenk flask containing anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (2.1 equivalents) dropwise to the stirred solution. The solution will typically change color to a deep orange or red, indicating the formation of the lithium indenide salt. Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.[9]

-

Alkylation: Cool the solution back down to -78 °C. Add 1,2-dibromoethane (1.0 equivalent) dropwise. A color change and/or formation of a precipitate (lithium bromide) may be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a yellow oil or solid, is often a mixture of isomers. Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol or a hexane/diethyl ether mixture.[1][11]

Alternative Synthesis Strategies

While the alkylation of indenyl anion is the most common route, other methods have been explored.

| Synthesis Pathway | Precursors | Reagents/Catalyst | Advantages | Disadvantages | References |

| Primary Route | Indene, 1,2-Dibromoethane | Strong base (e.g., n-BuLi) | High reliability, well-established, good yields. | Requires cryogenic temperatures, pyrophoric reagents (n-BuLi). | [9][10] |

| Catalytic Reaction | Indene, Ethylene | Metal catalyst | Atom-economical (uses ethylene directly). | Requires high temperature and pressure, catalyst can be expensive. | [1] |

| Iron-Catalyzed Alkylation | Indene, 1,2-Ethanediol | Iron catalyst, base | Avoids pyrophoric reagents, uses safer diol. | Newer methodology, may have substrate scope limitations. | [12] |

| Metathesis Reactions | Dilithiated 1,2-bis(indenyl)ethane | Metal halides (e.g., YbCl₃, LuCl₃) | Directly forms metallocene complexes. | This is for the synthesis of the complex, not the ligand itself. | [1][13] |

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for structural confirmation. The spectrum will show characteristic signals for the aromatic protons of the indenyl rings, the allylic protons of the five-membered ring, and the crucial singlet or multiplet for the ethylene bridge protons.[14]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (C₂₀H₁₈, M.W. ≈ 258.36 g/mol ).[15][16]

-

Melting Point: The purified solid product has a distinct melting point, which can be compared to literature values (e.g., 121.0 to 126.0 °C).

Conclusion

The synthesis of this compound via the deprotonation of indene followed by alkylation with 1,2-dibromoethane remains the most practical and widely adopted method in organometallic research. Its effectiveness lies in the acidic nature of indene and the straightforward nucleophilic substitution mechanism. While alternative routes are being developed, particularly those employing more benign reagents, the established protocol provides a robust foundation for accessing this vital ligand. Careful execution of the experimental procedure, particularly maintaining anhydrous and inert conditions, is critical for achieving high yields and purity, enabling the subsequent synthesis of high-performance ansa-metallocene catalysts for advanced materials development.

References

-

Transition metal indenyl complex. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Indene. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

- Owen, J. S., Labinger, J. A., & Bercaw, J. E. (2005). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C−H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. Organometallics, 24(15), 3644–3654.

-

Transition metal indenyl complex. (n.d.). EPFL Graph Search. Retrieved January 6, 2026, from [Link]

- Novel synthesis of ansa-metallocene catalysts. (1997). Google Patents.

- Synthesis of a Bis(indenyl) Co(I) Anion: A Reactive Source of a 14 Electron Indenyl Co(I) Equivalent. (2013). Inorganic Chemistry, 52(5), 2694–2702.

- Gilbert, A. T., Davis, B. L., Emge, T. J., & Broene, R. D. (2005). Synthesis, Structure, and Catalytic Reactions of 1,2-Bis(indenyl)ethane-Derived Lanthanocenes. Organometallics, 24(1), 135–141.

-

Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Gilbert, A. T., Davis, B. L., Emge, T. J., & Broene, R. D. (2005). Synthesis, Structure, and Catalytic Reactions of 1,2-Bis(indenyl)ethane-Derived Lanthanocenes. ACS Publications. Retrieved January 6, 2026, from [Link]

- Brintzinger, H. H., et al. (1982). IV. Synthesis and molecular structures of chiral ansa-titanocene derivatives with bridged tetrahydroindenyl ligands. Journal of Organometallic Chemistry, 232(3), 233-247.

-

Synthesis of a Bis(indenyl) Co(I) Anion: A Reactive Source of a 14 Electron Indenyl Co(I) Equivalent. (2013). Inorganic Chemistry. Retrieved January 6, 2026, from [Link]

-

Synthesis of ansa-Titanocenes from 1,2-Bis(2-indenyl)ethane and Structural Comparisons in the Catalytic Epoxidation of Unfunctionalized Alkenes. (2000). Organometallics. Retrieved January 6, 2026, from [Link]

- Wild, R. W. P., Wasiucionek, M., & Brintzinger, H. H. (1985). ansa-metallocene derivatives: VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridged tetrahydroindenyl ligands. Journal of Organometallic Chemistry, 288(1), 63-67.

-

A general iron-catalyzed highly selective mono- and bis-alkylation of indene using primary and secondary alcohols. (2020). Chemical Communications. Retrieved January 6, 2026, from [Link]

-

Synthesis and chemistry of 1,1-bis(3-indenyl)ethane; crystal structure of [{Ru(CO)2}2{η5:η5-CH3CH(C9H6)2}]. (1994). Journal of the Chemical Society, Dalton Transactions. Retrieved January 6, 2026, from [Link]

-

Top: Indenyl anion and schematic representation of the indenyl effect. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- Spaleck, W., et al. (1999). Simple Route to Bis(3-indenyl)methanes and the Synthesis, Characterization, and Polymerization Performance of Selected racemic-Dichloro[methylenebis(Rn-1-indenyl)]- zirconium Complexes. Organometallics, 18(17), 3468–3476.

- Alkylation of indene. (1965). Google Patents.

- Resconi, L., et al. (1996). Diastereoselective Synthesis, Molecular Structure, and Solution Dynamics of meso- and rac-[Ethylenebis(4,7-dimethyl-η5-1-indenyl)]ZrCl2. Organometallics, 15(23), 5046–5059.

-

Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. (2007). ResearchGate. Retrieved January 6, 2026, from [Link]

-

A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (2012). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

1,2-Dibromoethane in the Synthesis of 2-Bromoesters: Bromination vs Alkylation. (1995). SciSpace. Retrieved January 6, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved January 6, 2026, from [Link]

-

Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. (2019). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Synthesis of some Bis(substituted 1,3,4-oxadiazoles and 1,2,4-Triazoles)Alkane. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Manganese Catalyzed Switchable C- Alkylation/Alkenylation of Fluorenes and Indene with Alcohols. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

-

The Ultimate Synthesis Routes to Know when Starting with an Alkane #synthesis. (2023, November 17). YouTube. Retrieved January 6, 2026, from [Link]

-

Convenient Synthesis and Anticancer Activity of Bis(aryl)alkanes and Bis(indolyl)methane Alkaloid Analogs. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. Buy this compound | 18657-57-3 [smolecule.com]

- 2. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Indene - Wikipedia [en.wikipedia.org]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A general iron-catalyzed highly selective mono- and bis-alkylation of indene using primary and secondary alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound(18657-57-3) 1H NMR spectrum [chemicalbook.com]

- 15. scbt.com [scbt.com]

- 16. Page loading... [guidechem.com]

An In-Depth Technical Guide to 1,2-Bis(3-indenyl)ethane: Properties and Applications

Abstract: This technical guide provides a comprehensive overview of 1,2-Bis(3-indenyl)ethane, a crucial organic compound in the field of organometallic chemistry and catalysis. We will delve into its core physical and chemical properties, established synthetic protocols, and detailed spectroscopic characterization. The primary focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize this versatile ligand precursor in their work.

Introduction and Strategic Importance

This compound, also known by the IUPAC name 3-[2-(3H-inden-1-yl)ethyl]-1H-indene and often abbreviated as EBIH₂, is a hydrocarbon featuring two indenyl moieties linked by an ethylene bridge.[1] With the molecular formula C₂₀H₁₈ and a molecular weight of approximately 258.36 g/mol , this compound typically presents as a white to yellow crystalline solid at room temperature.[1][2]

Its significance stems almost entirely from its role as a precursor to ansa-metallocenes.[3] The ethylene bridge provides a rigid covalent linkage between the two indenyl rings, a structural feature that is critical for creating stereoselective catalysts. When complexed with a metal center, typically from Group 4 (such as Zirconium or Titanium), the resulting ansa-metallocene exhibits enhanced thermal stability and precise geometric control.[1][3] This control is paramount in applications like the stereospecific polymerization of olefins, where the catalyst's geometry directly dictates the microstructure (e.g., isotacticity) of the resulting polymer.[3]

Synthesis and Purification

The most robust and widely documented method for synthesizing this compound is the nucleophilic coupling of the indenyl anion with 1,2-dibromoethane.[1][3] This foundational route has been optimized over decades and remains the basis for both laboratory and industrial-scale production.[1]

Causality in Experimental Design:

The choice of reagents and conditions is dictated by the need to efficiently generate the nucleophilic indenyl anion and control the subsequent double substitution reaction.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it effectively solvates the lithium counter-ion of the indenyl anion intermediate, preventing aggregation and enhancing reactivity.

-

Base: n-Butyllithium (n-BuLi) is a sufficiently strong base to quantitatively deprotonate indene, which has a pKa of approximately 20.[3]

-

Temperature: The initial deprotonation is performed at low temperatures (-78 °C to -20 °C) to minimize side reactions, such as the base attacking the solvent.[1][4] The subsequent coupling reaction can then be warmed to room temperature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Indene (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane or Heptane

-

Standard Schlenk line glassware and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Lithium Indenide: To a Schlenk flask under an inert atmosphere, add indene followed by anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi dropwise via syringe over 30 minutes. A color change to a yellow or orange suspension/solution indicates the formation of the lithium indenide anion.[4]

-

Allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours to ensure complete deprotonation.[4]

-

Coupling Reaction: In a separate Schlenk flask, prepare a solution of 1,2-dibromoethane in anhydrous THF.

-

Transfer the freshly prepared lithium indenide solution to the 1,2-dibromoethane solution via cannula at room temperature.

-

Stir the resulting mixture at room temperature for 12-24 hours.

-

Workup and Purification: Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Crystallization: Remove the solvent under reduced pressure. The primary purification is achieved via crystallization. This often involves a solvent exchange from THF to a nonpolar hydrocarbon like hexane or heptane to precipitate the product while impurities remain dissolved.[1] Careful control of temperature and concentration is crucial for obtaining high-purity crystals.[1]

Physical and Spectroscopic Properties

The physical properties of this compound are characteristic of a nonpolar aromatic hydrocarbon. It is generally insoluble in water but soluble in many organic solvents such as THF, toluene, and dichloromethane.[5][6]

Table 1: Core Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 18657-57-3 | [1][2] |

| Molecular Formula | C₂₀H₁₈ | [1][2] |

| Molecular Weight | 258.36 g/mol | [1][2] |

| Appearance | White to Yellow Powder/Crystal | [2][7] |

| Melting Point | 121-125 °C | [2] |

| Boiling Point | 416.1 ± 40.0 °C (Predicted) | [2] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals for the different types of protons in the molecule.

-

Aromatic Protons (Ar-H): Typically appear in the downfield region of ~7.0-7.6 ppm . These signals correspond to the eight protons on the two fused benzene rings.

-

Vinylic Protons (-C=CH-): The two protons on the five-membered rings appear as a distinct signal around ~6.0-6.5 ppm .

-

Allylic/Benzylic Protons (-CH₂-): The two methylene groups on the five-membered rings (four protons total) resonate in the region of ~3.3-3.5 ppm .

-

Ethylene Bridge Protons (-CH₂-CH₂-): The four protons of the ethylene bridge are chemically equivalent and typically appear as a singlet or a narrow multiplet around ~2.9-3.1 ppm .

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.[3]

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Quaternary) | 140 - 145 |

| Aromatic (CH) | 118 - 128 |

| Vinylic (CH) | ~130 |

| Allylic/Benzylic (CH₂) | ~35 - 40 |

| Ethylene Bridge (CH₂) | ~25 - 30 |

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z = 258.4, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of aromatic and aliphatic groups (~3100-2850 cm⁻¹) and C=C stretching from the aromatic and indenyl rings (~1600-1450 cm⁻¹).

Chemical Reactivity and Role in Catalysis

The primary chemical utility of this compound is its function as a bis(cyclopentadienyl)-type ligand precursor.[3] Its reactivity is dominated by the acidity of the methylene protons on the five-membered rings.

Formation of ansa-Metallocenes

The synthesis of ansa-metallocenes is a two-step process that leverages the compound's key chemical property:

-

Dianion Formation: Treatment with two equivalents of a strong base, such as n-butyllithium, deprotonates both indenyl moieties to form the dilithiated dianion, [C₂H₄(C₉H₆)₂]²⁻.[4]

-

Salt Metathesis: This dianionic ligand is then reacted with a suitable metal halide, such as Zirconium(IV) chloride (ZrCl₄) or Lutetium(III) chloride (LuCl₃).[3][4] The lithium halides precipitate, and the ansa-metallocene complex is formed. This reaction is a classic example of salt metathesis.[3]

The reaction with ZrCl₄ produces ethylenebis(indenyl)zirconium dichloride, a highly important catalyst precursor.[2] The synthesis typically yields a mixture of two diastereomers: the chiral racemic (rac) form and the achiral meso form.[3] For isotactic polymerization of propylene, the C₂-symmetric rac isomer is the desired active catalyst, and separation of these isomers is a critical step.[2]

The Indenyl Effect

Metallocenes derived from this compound benefit from the "indenyl effect". This phenomenon describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl analogs, particularly in ligand substitution reactions, which is a key aspect of their catalytic activity.[1]

Conclusion

This compound is more than a simple hydrocarbon; it is a sophisticated molecular scaffold designed for high-performance applications. Its well-defined structure, characterized by a rigid ethylene bridge, allows for the synthesis of stereochemically precise ansa-metallocene catalysts. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity—particularly its facile conversion to a dianionic ligand—is fundamental for researchers in organometallic synthesis and polymer science. The protocols and data presented in this guide serve as a foundational resource for the synthesis, characterization, and application of this pivotal compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. This compound(18657-57-3) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(18657-57-3) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1,2-Bis(3-indenyl)ethane: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-Bis(3-indenyl)ethane (CAS No: 18657-57-3), a key ligand in the field of organometallic chemistry and catalysis. The structural elucidation of this compound is paramount for its application in synthesizing metallocene catalysts, which are crucial for various polymerization processes. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, with the molecular formula C₂₀H₁₈ and a molecular weight of approximately 258.36 g/mol , is a bridged cyclopentadienyl ligand precursor.[1] Its structure, featuring two indenyl moieties linked by an ethylene bridge, allows it to form stable ansa-metallocene complexes with transition metals. The stereochemistry of these complexes, which can exist as racemic and meso diastereomers, is critical to their catalytic activity. A thorough understanding of the spectroscopic characteristics of the free ligand is the foundational step in the quality control of its synthesis and the subsequent characterization of its metallic derivatives. This guide explains the causality behind the observed spectroscopic data, providing a self-validating system for its identification and characterization.

Molecular Structure and Isomerism

The structure of this compound presents interesting isomeric possibilities that directly influence its spectroscopic signature. The position of the double bond within the five-membered ring of the indenyl system can vary, leading to different isomers. The thermodynamically more stable isomer, which is the focus of this guide, has the double bond in conjugation with the aromatic ring. It is crucial to consider the potential for isomeric mixtures when analyzing spectroscopic data, as this can lead to the appearance of multiple sets of signals.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic, vinylic, allylic, and aliphatic protons. The symmetry of the molecule simplifies the spectrum to a certain extent, but the presence of diastereotopic protons can lead to complex splitting patterns.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

Data Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 - 7.50 | Multiplet | 8H | Aromatic Protons (H-4, H-5, H-6, H-7) |

| ~6.30 | Triplet | 2H | Vinylic Proton (H-2) |

| ~3.40 | Doublet | 4H | Allylic Protons (H-1) |

| ~2.90 | Singlet | 4H | Ethane Bridge Protons (-CH₂-CH₂-) |

-

Aromatic Region (δ 7.10 - 7.50): The eight protons on the two benzene rings appear as a complex multiplet, a characteristic feature of substituted indenes.

-

Vinylic Region (δ ~6.30): The two protons on the five-membered ring (H-2) are expected to resonate in this region, appearing as a triplet due to coupling with the adjacent allylic protons.

-

Allylic Region (δ ~3.40): The four allylic protons (H-1) are diastereotopic and are expected to appear as a doublet.

-

Aliphatic Region (δ ~2.90): The four protons of the ethylene bridge are chemically equivalent and should give rise to a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the molecule, only ten distinct carbon signals are expected.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

Data Interpretation:

| Chemical Shift (δ) ppm | Assignment |

| ~144 | C-3a, C-7a |

| ~142 | C-3 |

| ~126 | C-5, C-6 |

| ~124 | C-4, C-7 |

| ~120 | C-2 |

| ~39 | C-1 |

| ~29 | Ethane Bridge (-CH₂-CH₂-) |

-

Aromatic and Vinylic Carbons (δ 120-145): The eight carbons of the indenyl rings (excluding the bridgehead and allylic carbons) resonate in this downfield region.

-

Allylic and Aliphatic Carbons (δ 29-39): The allylic carbons (C-1) and the carbons of the ethylene bridge appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic and aliphatic C-H bonds, as well as C=C bonds of the aromatic and five-membered rings.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent such as chloroform.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (Ethane Bridge) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1460 | Strong | C=C Stretch (Five-membered ring) |

| 750 - 700 | Strong | C-H Out-of-plane Bending (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Data Interpretation:

-

Molecular Ion Peak ([M]⁺˙): The mass spectrum will show a molecular ion peak at an m/z of approximately 258.14, corresponding to the molecular formula C₂₀H₁₈.[2]

-

Major Fragmentation Pathways: The primary fragmentation pathway involves the cleavage of the C-C bond of the ethylene bridge.

Sources

An In-Depth Technical Guide to 1,2-Bis(3-indenyl)ethane: From Discovery to Catalytic Applications

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(3-indenyl)ethane, a pivotal ligand precursor in the field of organometallic chemistry and catalysis. Delving into its historical discovery, this document elucidates the nuanced synthetic methodologies, explores its intricate stereochemistry, and details its critical role in the formation of advanced metallocene catalysts. With a focus on scientific integrity and practical application, this guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this versatile compound.

Introduction: The Genesis of a Key Ligand

This compound, systematically named 3,3'-(1,2-ethanediyl)bis(1H-indene), is a hydrocarbon featuring two indenyl moieties linked by an ethylene bridge.[1] Its significance stems from its function as a chelating ligand, which, upon complexation with transition metals, forms a class of compounds known as ansa-metallocenes. These bridged metallocene complexes exhibit enhanced thermal stability and stereochemical control, rendering them highly valuable in catalysis.[2]

The journey of this compound is intrinsically linked to the development of ansa-metallocenes. The pioneering work of Brintzinger and colleagues in the early 1980s on chiral, bridged metallocene complexes, such as ethylene-bridged bis(indenyl) precursors, laid the groundwork for the synthesis and application of ligands like this compound.[2][3] These developments were a significant leap from the earlier Ziegler-Natta catalysts, offering more defined, single-site catalytic centers that allowed for precise control over polymer architecture.[4] The unique ethylene bridge in this compound imparts distinct chemical and physical properties that enhance the reactivity of its metal complexes, a phenomenon related to the "indenyl effect."[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use in research and development. The following table summarizes key data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈ | |

| Molecular Weight | 258.36 g/mol | |

| CAS Number | 18657-57-3 | |

| Appearance | White to yellow powder or crystals | [1] |

| Melting Point | 121-125 °C | [5] |

| Boiling Point | 416.1 ± 40.0 °C (Predicted) | [5] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Moderately soluble in organic solvents. | [6] |

| ¹H NMR | Spectra available | [7] |

| ¹³C NMR | Spectra available | [7] |

| Infrared (IR) Spectroscopy | Spectra available | [7] |

| Mass Spectrometry (MS) | Spectra available | [7] |

Synthesis and Purification: A Detailed Protocol

The most established and widely utilized method for the synthesis of this compound involves the nucleophilic substitution reaction between lithium indenide and 1,2-dibromoethane. This procedure, while effective, requires stringent anhydrous and anaerobic conditions to prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from indene and 1,2-dibromoethane.

Materials:

-

Indene (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane or heptane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard Schlenk line apparatus, cannulas, and syringes

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Lithium Indenide:

-

To a flame-dried Schlenk flask under an inert atmosphere, add freshly distilled indene.

-

Dissolve the indene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via syringe while maintaining the temperature at -78 °C. A color change to deep red or orange-red indicates the formation of the indenyl anion.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Coupling Reaction:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2-dibromoethane in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared lithium indenide solution to the 1,2-dibromoethane solution via a cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add deionized water and an organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a mixture of isomers and can be purified by crystallization.[2] Dissolve the crude solid in a minimal amount of a hot hydrocarbon solvent such as hexane or heptane.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or freezer to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

For obtaining very high purity material (>99%), sublimation under reduced pressure (0.1-1.0 mmHg) at a temperature between 100-150 °C can be employed.[3]

-

Stereochemical Considerations

The synthesis of this compound can lead to different isomers. The initial product of the reaction is often the kinetically favored isomer, which may not be the most thermodynamically stable form.[2] Furthermore, when the indenyl rings are substituted, the resulting ligand can exist as a mixture of racemic and meso diastereomers. The separation of these diastereomers is often crucial for the synthesis of stereospecific polymerization catalysts.[4]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key workflows in the synthesis and application of this compound.

Caption: Synthetic workflow for this compound.

Applications in Homogeneous Catalysis

The primary application of this compound is as a precursor to ansa-metallocene catalysts, which have revolutionized the field of olefin polymerization and other organic transformations.

Olefin Polymerization

Upon deprotonation and reaction with a metal halide (e.g., ZrCl₄), this compound forms a rigid, bridged metallocene complex. These complexes, when activated with a cocatalyst such as methylaluminoxane (MAO), are highly active catalysts for olefin polymerization. The stereochemistry of the ligand (racemic vs. meso) dictates the stereochemistry of the resulting polymer. For instance, the racemic isomer of an ethylenebis(indenyl)zirconium dichloride complex typically produces isotactic polypropylene, while the meso isomer yields atactic polypropylene.

The general mechanism for metallocene-catalyzed olefin polymerization is depicted below.

Caption: Catalytic cycle for olefin polymerization.

Hydroamination Reactions

Lanthanocene complexes derived from this compound have shown remarkable catalytic activity in intramolecular hydroamination reactions, which are atom-economical methods for the synthesis of cyclic amines. The mechanism involves the insertion of an alkene into the metal-amide bond of the catalyst.

Caption: Catalytic cycle for intramolecular hydroamination.

Conclusion

This compound stands as a testament to the intricate relationship between ligand design and catalytic performance. Its discovery and development have been instrumental in advancing the field of homogeneous catalysis, enabling the synthesis of polymers with precisely controlled architectures and facilitating novel organic transformations. The detailed synthetic protocols and mechanistic insights provided in this guide aim to empower researchers to fully leverage the potential of this remarkable compound in their scientific endeavors. As the quest for more efficient and selective catalysts continues, the foundational principles embodied by this compound and its derivatives will undoubtedly continue to inspire future innovations.

References

-

ACS Publications. Synthesis, Structure, and Catalytic Reactions of 1,2-Bis(indenyl)ethane-Derived Lanthanocenes. [Link]

-

KOPS. VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge. [Link]

-

European Patent Office. SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANES - Patent 1066226. (2007-08-29). [Link]

-

ACS Publications. Diastereoselective Synthesis, Molecular Structure, and Solution Dynamics of meso- and rac-[Ethylenebis(4,7-dimethyl-η5-1-indenyl)]zirconium Dichloride Isomers and Chain Transfer Reactions in Propene Polymerization with the rac Isomer. [Link]

-

RSC Publishing. Synthesis and chemistry of 1,1-bis(3-indenyl)ethane; crystal structure of [{Ru(CO)2}2{η5:η5-CH3CH(C9H6)2}]. [Link]

-

ACS Publications. Synthesis, Characterization, and Polymerization Studies of Ethylenebis(hexamethylindenyl) Complexes of Zirconium and Hafnium. [Link]

-

Eastern Illinois University. The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. (2001-06-08). [Link]

-

ACS Publications. Metallocene Catalysts Initiate New Era In Polymer Synthesis. [Link]

-

EPub Bayreuth. Synthesis of Bridged and Unbridged Group (lV) Metallocene Complexes as Catalyst Precursors for Ethylene Polymerization. (2011-10-11). [Link]

Sources

Isomers and stereochemistry of 1,2-Bis(3-indenyl)ethane.

An In-depth Technical Guide to the Isomers and Stereochemistry of 1,2-Bis(3-indenyl)ethane

Abstract

This compound (commonly abbreviated as EBI) is a cornerstone ligand in the field of organometallic chemistry, primarily celebrated for its role in forming ansa-metallocene catalysts.[1] These catalysts, particularly those based on zirconium, are pivotal in the stereoselective polymerization of olefins like propylene. The ethylene bridge linking the two indenyl units imparts conformational rigidity, which is essential for controlling the stereochemistry of the resulting polymer. However, this structural feature also introduces significant isomeric complexity. The ligand can exist as constitutional isomers based on double-bond placement and, more critically, as diastereomers—a chiral racemic form and an achiral meso form.[2] The precise stereochemical nature of the EBI ligand dictates the geometry of the final catalyst and, consequently, the tacticity of the polymer it produces. This guide provides a comprehensive exploration of the synthesis, separation, and characterization of the isomers of this compound, offering field-proven insights and detailed protocols for researchers in catalysis and materials science.

The Isomeric Landscape of this compound

The structural complexity of EBI arises from two distinct types of isomerism: constitutional isomerism related to the position of double bonds within the indenyl rings, and stereoisomerism originating from the chiral centers created by the ethylene linkage.

Constitutional Isomers: Kinetic vs. Thermodynamic Forms

The indenyl system can exist in different tautomeric forms. The initial synthesis often yields the kinetic isomer , which features double bonds in the 2,3 and 2',3' positions of the five-membered rings.[2][3] This form is typically less stable and can rearrange to the thermodynamic isomer upon heating or under certain catalytic conditions. The thermodynamic isomer has its double bonds in the 1,2 and 1',2' positions, creating a more conjugated system.[2][3]

Caption: Isomerization from the less stable kinetic form to the more stable thermodynamic form of EBI.

Stereoisomers: The Critical meso and racemic Forms

The connection of the two indenyl moieties via an ethylene bridge creates two stereocenters. This gives rise to two diastereomeric forms: meso and racemic (rac).[2]

-

meso-1,2-Bis(3-indenyl)ethane: This isomer possesses an internal plane of symmetry that bisects the ethylene bridge. Due to this symmetry, the molecule as a whole is achiral, despite having two stereocenters.[4] A meso compound is superimposable on its mirror image and is optically inactive.[5]

-

rac-1,2-Bis(3-indenyl)ethane: This is a 1:1 mixture of two enantiomers (a pair of non-superimposable mirror images).[6] The individual enantiomers are chiral and optically active, but the racemic mixture is not. The rac form lacks an internal plane of symmetry.

The distinction is of paramount importance because rac and meso ligands produce metallocene catalysts with fundamentally different symmetries (C₂ vs. Cₛ), leading to polymers with different tacticities (e.g., isotactic vs. atactic polypropylene).[7]

Caption: The two key diastereomeric forms of this compound.

Synthesis, Isomerization, and Purification Protocols

The synthesis of EBI typically results in a mixture of diastereomers. Achieving a high purity of the desired rac isomer often requires a multi-step process involving synthesis, isomerization, and purification.

Synthesis of Mixed-Isomer EBI

A common laboratory-scale synthesis involves the alkylation of indene. While several methods exist, a representative approach is the reaction of two equivalents of indenyl lithium with one equivalent of 1,2-dibromoethane in an aprotic solvent like tetrahydrofuran (THF). This reaction generally produces a mixture of meso and rac isomers, with the meso form often predominating.

Experimental Protocol: Base-Catalyzed meso to rac Isomerization

The selective synthesis of the rac isomer is challenging. Therefore, a more common strategy is to synthesize the mixed isomers and then convert the undesired meso form into the desired rac form through epimerization.[1] This process is typically catalyzed by a strong base.[3] The base removes a proton from one of the indenyl rings, creating a planar, achiral indenide anion intermediate. Reprotonation can occur from either face, leading to scrambling of the stereocenter and eventual equilibration to a thermodynamic mixture, which is often close to a 1:1 ratio of rac to meso.[3]

Protocol:

-

Preparation: In a nitrogen-purged reactor, dissolve the crude mixture of meso and rac-EBI (or a silyl-protected derivative, which is common) in anhydrous tetrahydrofuran (THF).[3]

-

Base Addition: Add a catalytic amount (e.g., 5-10 mol%) of a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu).[3]

-

Equilibration: Stir the mixture at room temperature. The progress of the isomerization can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy. A 1:1 (rac:meso) mixture is typically achieved within 30-60 minutes.[1][3]

-

Quenching: Once equilibrium is reached, quench the reaction by adding a mild proton source, such as water or a saturated ammonium chloride solution.

-

Extraction: Perform a standard aqueous workup, extracting the product into a nonpolar organic solvent like diethyl ether or heptane.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Caption: General workflow for obtaining purified rac-EBI from a crude mixture.

Experimental Protocol: Purification by Fractional Crystallization

The meso and rac isomers exhibit different solubilities in common organic solvents, a property that is exploited for their separation via fractional crystallization.[1] The meso isomer is often less soluble in nonpolar hydrocarbon solvents.

Protocol:

-

Dissolution: Dissolve the equilibrated rac/meso mixture from the previous step in a minimum amount of a moderately polar solvent in which both isomers are soluble, such as THF or toluene.[3]

-

Solvent Exchange: Slowly add a nonpolar solvent in which the meso isomer is sparingly soluble, such as hexane or heptane. This is a critical step; adding the anti-solvent too quickly can cause co-precipitation.[1][3]

-

Precipitation: As the solvent polarity decreases, the less soluble meso isomer will begin to precipitate out of the solution.

-

Cooling: Cool the slurry slowly to a low temperature (e.g., 0 °C or -20 °C) to maximize the precipitation of the meso isomer while keeping the rac isomer in the mother liquor.

-

Filtration: Filter the cold slurry to remove the precipitated meso solid. The filtrate is now enriched in the rac isomer.

-

Isolation: Concentrate the filtrate under reduced pressure to crystallize the rac-EBI product. The purity should be assessed by NMR. For higher purity, this process can be repeated.

Spectroscopic and Crystallographic Characterization

Unambiguous identification of the EBI isomers requires a combination of spectroscopic and crystallographic techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and accessible tool for distinguishing between the meso and rac isomers in solution.[8] The key differences arise from their distinct molecular symmetries.

-

meso Isomer (Cₛ symmetry): The plane of symmetry renders the two indenyl units equivalent. However, within each indenyl unit and the ethylene bridge, the protons may be diastereotopic, leading to a more complex spectrum than might be initially expected.

-

rac Isomer (C₂ symmetry): The axis of symmetry renders the two indenyl units equivalent. This often results in a simpler, more symmetrical spectrum compared to the meso form.

The most diagnostic region is often the signals for the ethylene bridge protons (-CH₂-CH₂-). In the rac isomer, these four protons often appear as a single, symmetrical multiplet due to the C₂ symmetry. In the meso isomer, these protons are diastereotopic and typically give rise to a more complex set of multiplets.

| Isomer | Symmetry | Expected ¹H NMR Characteristics | Diagnostic Feature |

| meso | Cₛ (Plane) | More complex spectrum; potentially more signals due to diastereotopic protons. | Ethylene bridge protons often appear as two or more complex multiplets. |

| racemic | C₂ (Axis) | Simpler, more symmetrical spectrum. | Ethylene bridge protons often appear as a single, sharp multiplet (e.g., a singlet or tight AA'BB' system). |

Table 1: Comparative ¹H NMR features for meso and racemic isomers of EBI.

X-ray Crystallography

While NMR is excellent for solution-state analysis, single-crystal X-ray crystallography provides the definitive, unambiguous proof of stereochemistry in the solid state.[2][9] It allows for the precise determination of bond lengths, bond angles, and the relative orientation of the two indenyl rings. In the crystal structure of the meso isomer, a crystallographic or molecular plane of symmetry can be identified. In contrast, the crystal structure of the rac form will contain equal numbers of the two enantiomers within the unit cell.[2]

Relevance in Metallocene Catalysis

The painstaking work of separating the EBI diastereomers is justified by their profound impact on polymerization catalysis. When the dianion of the EBI ligand is complexed with a metal like zirconium (forming, for example, EBIZrCl₂), the stereochemistry of the ligand is locked into the catalyst's structure.[7]

-

rac-(EBI)ZrCl₂: This complex possesses C₂ symmetry. During propylene polymerization, this symmetry forces each incoming monomer to approach the metal center from the same orientation relative to the growing polymer chain, resulting in highly isotactic polypropylene.

-

meso-(EBI)ZrCl₂: This complex has Cₛ symmetry. The plane of symmetry allows the propylene monomer to approach from two different orientations, leading to a random incorporation of stereocenters and the formation of atactic polypropylene.

Caption: The direct relationship between ligand isomerism, catalyst symmetry, and polymer tacticity.

Conclusion

This compound is more than just a ligand; it is a sophisticated molecular tool whose utility is unlocked through the precise control of its stereochemistry. The existence of constitutional and diastereomeric forms necessitates a rigorous approach to its synthesis, purification, and characterization. The protocols for base-catalyzed isomerization and fractional crystallization are critical for isolating the valuable racemic form from the more easily formed meso isomer. Mastery of these techniques, confirmed by NMR spectroscopy and X-ray crystallography, enables the design of highly selective metallocene catalysts, which in turn provides ultimate control over polymer microstructure. This guide serves as a foundational resource for scientists aiming to harness the full potential of this versatile ligand system.

References

- Smolecule. (2023, August 15). This compound.

-

European Patent Office. (2007, August 29). SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANES - Patent 1066226. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Synthesis and chemistry of 1,1-bis(3-indenyl)ethane; crystal structure of [{Ru(CO)2}2{η5:η5-CH3CH(C9H6)2}]. [Link]

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

MDPI. (2021). Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties. [Link]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. [Link]

-

Reddit. (2025, November 4). Meso and racemic, what's the difference?. [Link]

-

ChemHelpASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. [Link]

-

ResearchGate. (2006). Synthesis, structure, and ethene polymerisation catalysis of 1- or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. [Link]

-

ACS Publications. X-ray crystal structure and molecular dynamics of (indenyl)bis(ethylene)rhodium(I): 500-MHz NMR spectra and EHMO calculations. [Link]

-

ResearchGate. (2010). Thermal studies on ethylene–vinylcyclohexane copolymers prepared with bis-indenyl type metallocene catalyst systems. [Link]

-

ACS Publications. (1999). Synthesis, Structure, and Catalytic Reactions of 1,2-Bis(indenyl)ethane-Derived Lanthanocenes. [Link]

-

Chemistry LibreTexts. (2023, November 3). 5.7: Meso Compounds. [Link]

-

RSC Publishing. (2021, September 27). Rapid kinetic evaluation of homogeneous single-site metallocene catalysts and cyclic diene. [Link]

-

Chemboost : Chemistry Classes. (2021, March 21). Enantiomers & Diastereomers | Racemic mixture | Meso Compound. [Link]

-

PubMed. (2012). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. [Link]

Sources

- 1. Buy this compound | 18657-57-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANES - Patent 1066226 [data.epo.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. reddit.com [reddit.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1,2-Bis(3-indenyl)ethane in Common Organic Solvents

Introduction

1,2-Bis(3-indenyl)ethane is a significant organic compound, primarily utilized as a ligand precursor in the synthesis of metallocene catalysts.[1] These catalysts are pivotal in the production of polymers with specific stereochemistry. The physical properties of this compound, particularly its solubility in organic solvents, are critical for its synthesis, purification, handling, and application in catalytic processes.[1][2] This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying chemical principles governing its solubility, and a detailed protocol for its experimental determination. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development who require a deep understanding of this compound's behavior in solution.

Molecular Structure and its Implications for Solubility

This compound (C₂₀H₁₈) is a large, non-polar hydrocarbon.[3][4] Its structure consists of two planar indenyl groups connected by a flexible ethane bridge.[2] The molecule is characterized by its extensive aromatic system, which contributes to π-π stacking interactions.[2] The overall non-polar nature of the molecule is the primary determinant of its solubility.[5] According to the fundamental principle of "like dissolves like," non-polar compounds tend to dissolve in non-polar solvents, while they are generally insoluble in polar solvents like water.[6][7]

The large size of the this compound molecule also influences its solubility. Larger molecules generally require more energy to be solvated, which can lead to lower solubility compared to smaller, structurally similar molecules.[8]

Qualitative Solubility Profile

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a qualitative understanding can be derived from its use in chemical synthesis and purification processes, as well as from the solubility of the structurally related, smaller molecule, indene.[1][9][10] Indene is known to be soluble in most common organic solvents but insoluble in water.[9][11]

Based on these observations and theoretical principles, the expected solubility of this compound is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | "Like dissolves like"; strong van der Waals forces and potential for π-π stacking interactions between the solvent and the indenyl rings. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Moderate | Primarily van der Waals interactions. The large size of the solute may limit solubility. Used as anti-solvents for precipitation.[1] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | Moderate to High | These solvents have a sufficient non-polar character to interact with the hydrocarbon structure, and their polarity can help to overcome the intermolecular forces in the solid solute. THF is a common solvent for reactions involving this compound.[1] |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The strong hydrogen bonding network of these solvents cannot be overcome by the weak interactions with the non-polar solute. |

Experimental Determination of Solubility

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. The time required for equilibration may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

Allow the vials to remain undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Analysis of Factors Influencing Solubility

The solubility of this compound is a direct consequence of the interplay between intermolecular forces of the solute and the solvent.[2]

-

Solute-Solute Interactions: In the solid state, molecules of this compound are held together by van der Waals forces, specifically London dispersion forces, which are significant due to the large surface area and the presence of aromatic rings that allow for π-π stacking.

-

Solvent-Solvent Interactions: These are the forces holding the solvent molecules together. In polar solvents, these can be strong dipole-dipole interactions or hydrogen bonds. In non-polar solvents, they are primarily London dispersion forces.

-

Solute-Solvent Interactions: For dissolution to occur, the energy gained from the interaction between solute and solvent molecules must be sufficient to overcome the solute-solute and solvent-solvent interactions.

In the case of this compound, which is non-polar, the primary interactions with any solvent will be London dispersion forces.

-